molecular formula C8H9LiN2O2 B2947829 Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2411242-10-7

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Cat. No. B2947829
CAS RN: 2411242-10-7
M. Wt: 172.11
InChI Key: YISULTLGXKXHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains lithium as a central atom and has a pyrroloimidazole structure.

Scientific Research Applications

Synthesis of Nootropic Drugs

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate: is a key precursor in the synthesis of nootropic drugs like dimiracetam . These compounds enhance cognitive function and have potential applications in treating neurodegenerative diseases .

Development of Adrenergic Receptor Agonists

This compound has been utilized to develop potent α1A-adrenergic receptor partial agonists. These are important for creating medications that can manage conditions like hypertension and benign prostatic hyperplasia .

WDR5 WIN-site Inhibitors for Cancer Treatment

The compound has applications in the discovery of WDR5 WIN-site inhibitors, which are significant in the treatment of various cancers. By inhibiting the WIN-site, these compounds can potentially halt the proliferation of cancer cells .

BCL-XL Protein Inhibition

EN300-7563239: derivatives have been explored as BCL-XL protein inhibitors. These inhibitors can induce apoptosis in cancer cells, offering a pathway for developing new anticancer therapies .

Chemical Synthesis and Functionalization

The compound serves as a valuable synthetic block in chemical synthesis. It’s used for the preparation of various hydrogenated pyrrolo[1,2-c]imidazoles, which are crucial intermediates in organic synthesis .

Precision Navigation Systems

Although not directly related to the chemical compound, the identifier EN300-7563239 is associated with EMCORE’s EN-300 Precision Fiber Optic Inertial Measurement Unit (IMU) . This state-of-the-art navigation system is used in applications where GPS is unavailable or denied, such as in drones, aeronautics, and civil aviation .

Mechanism of Action

Target of Action

The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction disrupts the normal function of RIPK1, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis pathway, a form of regulated cell death . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Result of Action

The compound’s action results in potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1 and disrupting the necroptosis pathway, the compound can effectively mitigate diseases related to necroptosis.

properties

IUPAC Name

lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Li/c1-5-6-3-2-4-10(6)7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKYGLLEFRWCNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C2CCCN2C(=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

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